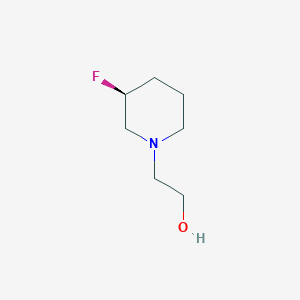
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is an organic compound characterized by the presence of a trifluoromethylsulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl) as reagents . The reaction conditions often require a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and its ability to modulate biochemical pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl trifluoromethanesulfonate: This compound is closely related and is used as a powerful methylating agent in organic synthesis.
Triflamides and Triflimides: These compounds share the trifluoromethylsulfanyl group and are used in various applications, including as reagents and catalysts in organic reactions.
Uniqueness
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H16F3NO2S |
|---|---|
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
tert-butyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
LDDUBPWHLIKALL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)

![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)


![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)



![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)

